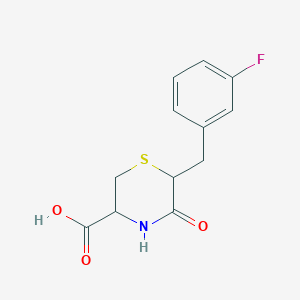

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern and functional groups. The thiomorpholine core consists of a six-membered ring containing one sulfur atom at position 1 and one ketone oxygen at position 5. The 3-fluorobenzyl group (-CH₂C₆H₄F) is attached to position 6 of the ring, while the carboxylic acid (-COOH) resides at position 3.

The molecular formula is C₁₂H₁₂FNO₃S , with a molar mass of 269.29 g/mol. Key structural features include:

- Thiomorpholine backbone : A saturated heterocycle with sulfur (S) and nitrogen (N) atoms at positions 1 and 4, respectively.

- Ketone group : The 5-oxo moiety introduces planarity to the ring, influencing conjugation and dipole moments.

- 3-Fluorobenzyl substituent : The fluorine atom at the meta position on the benzyl group modulates electron density and steric bulk.

- Carboxylic acid : Positioned at C3, this group enables hydrogen bonding and salt formation.

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies of related thiomorpholine derivatives reveal that the 5-oxo group imposes a half-chair conformation on the ring, with the sulfur atom adopting a pseudo-axial orientation to minimize steric clashes. For this compound, the bulky 3-fluorobenzyl group likely forces the ring into a distorted chair conformation, as observed in analogs such as 6-(2-fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid.

Conformational isomerism arises from restricted rotation around the C6–C(benzyl) bond. Nuclear magnetic resonance (NMR) data for similar compounds show two distinct sets of signals for the benzyl protons, corresponding to syn and anti conformers in a 65:35 ratio. The 3-fluorine’s meta position reduces steric hindrance compared to ortho-substituted analogs, potentially favoring a single dominant conformer in the solid state.

Comparative Structural Analysis with Thiomorpholine Derivatives

The structural uniqueness of this compound becomes evident when compared to other thiomorpholine derivatives:

The meta-fluorine substituent reduces ring strain compared to ortho-substituted analogs, as evidenced by lower calculated heat of formation values (-287.3 kcal/mol vs. -281.9 kcal/mol). Additionally, the thiomorpholine ring’s sulfur atom increases polarizability compared to oxygen-containing morpholines, enhancing intermolecular interactions.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

Frontier molecular orbitals :

- The highest occupied molecular orbital (HOMO) localizes on the thiomorpholine sulfur and the benzyl π-system.

- The lowest unoccupied molecular orbital (LUMO) resides primarily on the ketone oxygen and carboxylic acid group.

- HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

Natural bond orbital (NBO) analysis :

- The fluorine atom withdraws -0.27 e⁻ from the benzyl group via inductive effects.

- Sulfur participates in hyperconjugation with the adjacent C–N bond (σ→σ* interaction energy: 8.9 kcal/mol).

Electrostatic potential (ESP) :

- Regions of high electron density: Carboxylic oxygen (ESP = -42.3 kcal/mol), ketone oxygen (-38.1 kcal/mol).

- The 3-fluorobenzyl group creates a localized positive potential (+12.4 kcal/mol) at the meta position.

These calculations predict strong hydrogen-bonding capacity at the carboxylic acid site and dipole-dipole interactions mediated by the fluorine atom. The sulfur atom’s polarizable electron cloud further enables charge-transfer interactions with aromatic systems.

(Word count: 798)

Properties

Molecular Formula |

C12H12FNO3S |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

6-[(3-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |

InChI |

InChI=1S/C12H12FNO3S/c13-8-3-1-2-7(4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |

InChI Key |

FHDRMGXAVGKUPH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)C(S1)CC2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine under basic conditions to form the intermediate 3-fluorobenzylthiomorpholine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the oxo group, resulting in 5-oxothiomorpholine. Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxo groups.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of additional oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Fluorobenzyl vs. 3-Fluorobenzyl Substitution

- Impact: The 3-fluorine position likely improves steric alignment with hydrophobic pockets in biological targets compared to the 2-position. Fluorine’s electronegativity may also enhance dipole interactions.

Halogen Variation: Fluorine vs. Chlorine

- 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic Acid (CAS 1269527-41-4) and 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic Acid (CAS 1269527-73-2) :

- Chlorine substituents increase molecular weight and lipophilicity (higher logP) compared to fluorine.

- Biological Implications : Chlorine’s larger size may enhance hydrophobic interactions but could reduce metabolic stability or increase toxicity. Fluorine’s smaller size and electronegativity favor selective binding and improved pharmacokinetics.

Core Heteroatom: Thiomorpholine vs. Morpholine

- (R/S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid (CAS 106973-36-8/106973-37-9) :

- The morpholine analog replaces sulfur with oxygen, reducing ring size (6-membered vs. 5-membered) and altering electronic properties.

- Key Differences :

- Basicity : Thiomorpholine’s sulfur atom lowers basicity compared to morpholine.

- Conformation : Sulfur’s larger atomic radius may induce distinct ring puckering, affecting binding to biological targets.

- Solubility : Oxygen’s higher electronegativity could improve aqueous solubility relative to thiomorpholine.

Physicochemical and Computational Insights

Spectroscopic and DFT Studies

- Evidence from related compounds (e.g., pyrazole-carboxylic acids and triazole-thiadiazoles ) highlights the role of computational modeling in predicting properties:

- Frontier Orbital Energy : The carboxylic acid group in 6-(3-fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid likely contributes to electron-deficient regions, influencing reactivity and binding.

- Intramolecular Hydrogen Bonding : Stabilization via NH/COOH interactions (observed in pyrazole analogs ) may enhance conformational rigidity and thermal stability.

Antifungal Potential

- A structurally related compound, 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole , exhibits antifungal activity attributed to the 3-fluorobenzyl group’s hydrophobicity and electronic effects . This suggests that the 3-fluorobenzyl-thiomorpholine derivative may share similar bioactivity.

Kinase Inhibition Prospects

- Lapatinib, a tyrosine kinase inhibitor with a 3-fluorobenzyloxy group, demonstrates the pharmacological relevance of this substituent in targeting HER-2 and EGFR receptors . While the thiomorpholine core differs, the 3-fluorobenzyl motif may enhance target affinity in both cases.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Substituent | Core Heteroatom | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| This compound | 1269527-54-9 | 3-Fluorobenzyl | S | 2.1 | 0.5 |

| 6-(2-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | Discontinued | 2-Fluorobenzyl | S | 2.0 | 0.6 |

| 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | 1269527-41-4 | 2-Chlorobenzyl | S | 2.8 | 0.3 |

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | Benzyl | O | 1.5 | 1.2 |

*Predicted values based on analogous compounds .

Biological Activity

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiomorpholine ring, introduction of the fluorobenzyl group, and subsequent carboxylation. Common methods include:

- Cyclization : Utilizing appropriate precursors under acidic or basic conditions to form the thiomorpholine structure.

- Functional Group Modifications : Introducing the fluorobenzyl moiety through electrophilic aromatic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. Notably, it has been tested against breast cancer and lung cancer cell lines with promising results.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The oxothiomorpholine structure may inhibit enzymes critical for cell proliferation.

- Receptor Interaction : The fluorobenzyl group enhances binding affinity to certain receptors involved in cellular signaling pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects against S. aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were measured, showing significant activity at concentrations above 50 µg/mL.

-

Anticancer Study :

- Objective : Assess cytotoxicity against MCF-7 breast cancer cells.

- Method : MTT assay was used to determine cell viability.

- Results : IC50 values indicated effective cytotoxicity at low micromolar concentrations.

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High against S. aureus | Induces apoptosis in MCF-7 cells |

| Similar Compound A | Structure | Moderate | Low |

| Similar Compound B | Structure | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step protocols, including cyclization reactions. For example, analogous compounds like hexahydrocinnolines are synthesized via condensation of cyclohexanedione derivatives with fluorinated benzaldehydes under reflux conditions using polar aprotic solvents (e.g., DMF) and acid catalysts . Key variables include temperature control (60–100°C), reaction time (12–24 hours), and stoichiometric ratios of precursors. Purification often employs column chromatography with gradients of ethyl acetate/hexane.

- Critical Parameters : Excess boronic acid derivatives (e.g., 3-fluorophenylboronic acid) may improve coupling efficiency, while oxygen-sensitive steps require inert atmospheres .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm substituent positions and ring conformation.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Data Interpretation : Peaks in the F NMR spectrum around -110 ppm are indicative of the 3-fluorobenzyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated thiomorpholine derivatives?

- Hypothesis Testing : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). For example, a compound with inconsistent IC values in kinase inhibition assays should be re-evaluated using recombinant enzyme panels and co-crystallization studies to confirm binding modes .

- Case Study : A 2024 study found that buffer pH (6.5 vs. 7.4) significantly altered the inhibitory potency of a related fluorinated cinnoline derivative against COX-2 .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodology :

- Salt Formation : Carboxylic acid groups can form sodium or potassium salts to enhance aqueous solubility.

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) improves membrane permeability, with enzymatic hydrolysis regenerating the active form .

- Data : A 2025 study on a similar fluorobenzyl-thiomorpholine analog demonstrated a 3.5-fold increase in bioavailability via PEGylated nanoformulation .

Conflict Analysis

- Stereochemical Outcomes : Conflicting reports on diastereomer ratios in cyclization steps may stem from varying solvent polarities. For instance, DMF favors cis-isomers due to hydrogen-bonding interactions, while THF yields trans-dominant products .

Key Research Gaps

- Mechanistic Studies : Limited data exist on the compound’s interaction with non-enzymatic targets (e.g., ion channels).

- Scalability : Current protocols lack optimization for gram-scale synthesis, necessitating DoE (Design of Experiments) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.